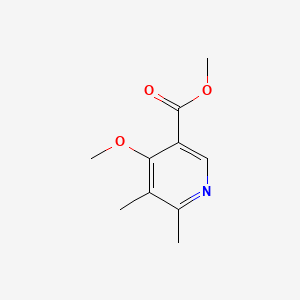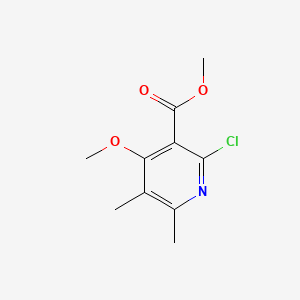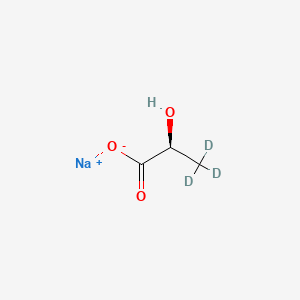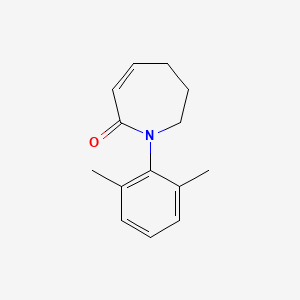
1-(2,6-Dimethylphenyl)-1,5,6,7-tetrahydro-2H-azepin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2,6-Dimethylphenol” is a colorless to off-white crystalline solid with a sweet tarry odor . It’s also known as “2,6-Xylenol” and has the chemical formula (CH3)2C6H3OH .
Synthesis Analysis
The synthesis of “2,6-Dimethylphenol” involves the coordination of the strong-field ligand 2,6-dimethylphenyl isocyanide (DMP-CN) to the Co (PY5Me2) framework . The process of phenol methylation in the gas phase is strongly exothermic .
Molecular Structure Analysis
The molecular structure of “2,6-Dimethylphenol” is C8H10O . The ligand (Xylazine’s structural analogue), which binds to the receptor (adrenergic receptor) by hydrophobic interactions is N-(2, 6-dimethylphenyl)-4, 4-dimethyl-5-methylidene-1, 3-thiazol-2-amine .
Chemical Reactions Analysis
“2,6-Dimethylphenol” is incompatible with bases, acid chlorides, acid anhydrides, and oxidizing agents. It corrodes steel, brass, copper, and copper alloys .
Physical And Chemical Properties Analysis
“2,6-Dimethylphenol” has a melting point of 43-45 °C, a boiling point of 203 °C, and a density of 1.15. It’s insoluble in water and has a vapor pressure of 0.2 hPa at 20 °C .
科学的研究の応用
Overview of Azepine Derivatives
1-(2,6-Dimethylphenyl)-1,5,6,7-tetrahydro-2H-azepin-2-one belongs to a class of compounds known as azepines, which are seven-membered heterocyclic compounds with significant pharmacological and therapeutic implications. Azepine derivatives, including azepinone, have been the focus of extensive research due to their diverse biological activities. These compounds have been synthesized through the ring expansion of smaller heterocycles and have shown a wide range of potential applications in medicinal chemistry and drug discovery (Kaur et al., 2021).
Pharmacological Properties of Azepane Derivatives
Azepane-based motifs, closely related to azepines, have demonstrated a variety of pharmacological properties due to their high degree of structural diversity. These compounds have found applications in the development of new therapeutic agents, with more than 20 azepane-based drugs receiving FDA approval. Their applications span across various therapeutic areas including anti-cancer, anti-tubercular, anti-Alzheimer's disease, antimicrobial agents, and more. The structure-activity relationship (SAR) and molecular docking studies of azepane derivatives provide a foundation for future drug discovery efforts (Zha et al., 2019).
Toxicity and Environmental Impact
Understanding the environmental and health-related impacts of chemical compounds is crucial for their safe use. Research on organotin(IV) complexes, including those with 2,6-dimethylphenyl derivatives, has highlighted their antituberculosis activity while also pointing out the importance of assessing toxicity and environmental impact. Such studies indicate that while these compounds have beneficial pharmacological effects, their safety profile and environmental fate must be carefully considered (Iqbal et al., 2015).
Safety and Hazards
将来の方向性
作用機序
Target of Action
Related compounds such as “2,6-dimethylphenyl isocyanate” and “2,6-dimethylphenyl isocyanide” are used in the preparation of various biochemical substances
Mode of Action
A related compound, “metalaxyl-m”, is known to disrupt fungal nucleic acid synthesis - rna polymerase 1 . This suggests that the compound might interact with its targets in a similar way, leading to changes in the biochemical processes of the target organism.
Biochemical Pathways
A compound with a similar structure, “(2,6-dimethylphenyl)arsonic acid (as2)”, has been shown to induce apoptosis through the mitochondrial pathway . This suggests that the compound might affect similar pathways, leading to downstream effects such as cell death.
Pharmacokinetics
A related compound, “n-(2,6-dimethylphenyl)-5-methyl-3-isoxazolecarboxamide (d2624)”, was found to be well absorbed (93%), but underwent extensive first-pass metabolism in rats, resulting in 53% bioavailability . This suggests that the compound might have similar ADME properties, which could impact its bioavailability.
Result of Action
A compound with a similar structure, “(2,6-dimethylphenyl)arsonic acid (as2)”, has been shown to significantly inhibit cell proliferation and induce apoptosis in leukemia and lymphoma cells while sparing healthy leukocytes . This suggests that the compound might have similar effects.
Action Environment
A related compound, “tris(2,6-dimethylphenyl) phosphate (tdmpp)”, has been shown to impair sexual differentiation of the brain in a mouse model . This suggests that environmental factors such as the presence of other chemicals could influence the compound’s action.
特性
IUPAC Name |
1-(2,6-dimethylphenyl)-3,4-dihydro-2H-azepin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-11-7-6-8-12(2)14(11)15-10-5-3-4-9-13(15)16/h4,6-9H,3,5,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOZRUAQMNSSBSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CCCC=CC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dimethylphenyl)-1,5,6,7-tetrahydro-2H-azepin-2-one | |
CAS RN |
1797894-80-4 |
Source


|
| Record name | (1-2,6-DIMETHYLPHENYL)-6,7-DIHYDRO-1H-AZEPIN-2(5H)-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G5C316B1SB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Azido-3-[(9H-carbazol-4-yl)oxy]propan-2-ol](/img/structure/B590205.png)


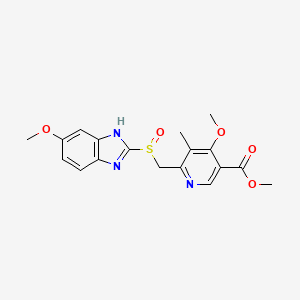
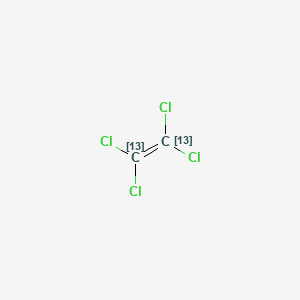
![1,2,3,4,7,7-Hexachloro-5-(2,3,4,5-tetrachlorophenyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B590215.png)
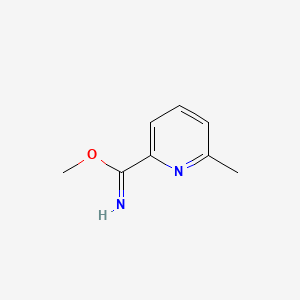
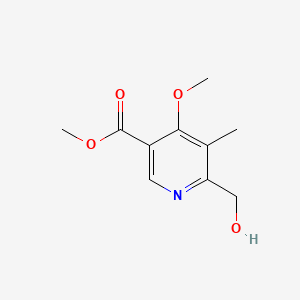

![4-(2-{2-Chloro-3-[2-(1-ethylquinolin-4(1H)-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-1-ethylquinolin-1-ium 4-methylbenzene-1-sulfonate](/img/structure/B590222.png)

